Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate

Vue d'ensemble

Description

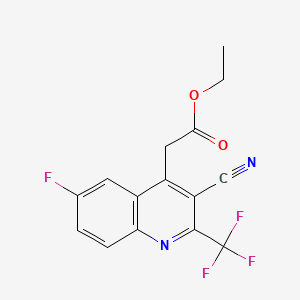

Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a cyano group, a fluoro substituent, and a trifluoromethyl group attached to the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-trifluoromethylaniline with suitable reagents can yield the desired quinoline derivative . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the cyano group or other substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate. For instance, fluorinated derivatives have shown significant antibacterial activity against various strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The structure of these compounds plays a crucial role in their efficacy, with specific functional groups enhancing their inhibitory action against bacterial enzymes like ecKAS III, which is involved in fatty acid synthesis.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Fluorinated derivative | 5.6 | Pseudomonas aeruginosa |

| Ethyl derivative | 17.1 | Staphylococcus aureus |

These findings suggest that modifications to the quinoline structure can lead to improved antibacterial agents, making this compound a candidate for further exploration in drug development .

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its antitumor potential. A study focused on similar trifluoromethyl quinoline derivatives reported promising results in inhibiting tumor cell proliferation. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds valuable in the search for new anticancer therapies.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Quinoline derivative | 16.4 | Various cancer lines |

The structural characteristics that contribute to this activity include the presence of electron-withdrawing groups that enhance interaction with biological targets .

Fluorescent Probes

This compound has also been explored as a fluorescent probe due to its unique electronic properties. These probes are essential in biological imaging and sensing applications, providing insights into cellular processes and disease mechanisms.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic characteristics make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light when subjected to an electric current can be harnessed in display technologies and lighting solutions.

Case Study 1: Antibacterial Screening

A comprehensive screening of fluorinated quinoline derivatives, including this compound, revealed a correlation between fluorine substitution and increased antibacterial potency. The study utilized disc diffusion methods to evaluate the effectiveness against various bacterial strains, establishing a benchmark for future compound modifications.

Case Study 2: Antitumor Mechanism Elucidation

Research conducted on related quinoline compounds demonstrated their mechanism of inducing apoptosis through mitochondrial pathways. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers, providing a framework for understanding how this compound could be developed as an anticancer agent.

Activité Biologique

Ethyl 2-(3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl)acetate is a synthetic compound with notable potential in medicinal chemistry due to its unique structural features, including a quinoline moiety with cyano, fluoro, and trifluoromethyl substitutions. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H10F4N2O2, with a molecular weight of approximately 326.25 g/mol. The presence of multiple fluorine atoms enhances the compound's electrophilicity, which may contribute to its biological activity. The cyano group can undergo nucleophilic addition reactions, while the ester functionality allows for hydrolysis or transesterification reactions.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| Ethyl 2-(3-cyanoquinolin-4-yl)acetate | Structure | Lacks fluorine and trifluoromethyl groups; simpler structure |

| 6-Fluoroquinoline | Structure | Contains only one fluorine; used in pharmaceuticals |

| Trifluoromethylquinoline | Structure | Enhanced lipophilicity; used in agrochemicals |

Binding Affinity : Early studies suggest that this compound interacts with various biological macromolecules, including enzymes and receptors. Similar quinoline derivatives have shown significant binding affinities, indicating that this compound may share analogous pathways.

Inhibition Studies : Research indicates that compounds containing trifluoromethyl groups can enhance biological activity by improving interactions with target proteins. For instance, the incorporation of trifluoromethyl groups in related compounds has been linked to increased potency against specific enzymes and receptors .

Biological Activity and Therapeutic Potential

This compound has demonstrated potential in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that quinoline derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group is known to enhance lipophilicity, which can improve cellular uptake and bioavailability .

- Antimicrobial Properties : Quinoline derivatives have been explored for their antimicrobial effects. The unique structure of this compound may provide enhanced activity against bacterial and fungal strains due to its ability to disrupt cellular membranes or inhibit vital enzymatic processes .

- Anti-inflammatory Effects : Some studies suggest that similar compounds possess anti-inflammatory properties by modulating inflammatory pathways. This could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoline derivatives, including those structurally related to this compound:

- Study A : A recent investigation into the anticancer activity of substituted quinolines revealed that compounds with trifluoromethyl substitutions exhibited significantly higher cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

- Study B : Another study demonstrated that quinoline-based compounds showed promising results in inhibiting bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent .

Propriétés

IUPAC Name |

ethyl 2-[3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4N2O2/c1-2-23-13(22)6-9-10-5-8(16)3-4-12(10)21-14(11(9)7-20)15(17,18)19/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTINQMJXMXJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=NC2=C1C=C(C=C2)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733732 | |

| Record name | Ethyl [3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260811-87-7 | |

| Record name | Ethyl [3-cyano-6-fluoro-2-(trifluoromethyl)quinolin-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.